
Calcium trichloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium trichloroacetate is a chemical compound with the formula Ca(CCl₃COO)₂. It is a calcium salt of trichloroacetic acid, which is a derivative of acetic acid where three hydrogen atoms are replaced by chlorine atoms. This compound is known for its strong acidity and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium trichloroacetate can be synthesized by reacting trichloroacetic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of trichloroacetic acid in water.
- Addition of calcium hydroxide or calcium carbonate to the solution.
- Stirring the mixture until the reaction is complete, resulting in the formation of this compound and water or carbon dioxide as by-products.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure maximum yield and purity. The resulting product is then purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
Calcium trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form trichloroacetic acid and calcium hydroxide.
Decomposition: At elevated temperatures, it decomposes to produce calcium chloride, carbon dioxide, and chloroform.
Substitution: It can participate in substitution reactions where the trichloroacetate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and mild heating.
Decomposition: High temperatures (above 200°C).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Trichloroacetic acid and calcium hydroxide.
Decomposition: Calcium chloride, carbon dioxide, and chloroform.
Substitution: Depends on the nucleophile used.
Scientific Research Applications
Calcium trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving calcium signaling pathways and as a precipitant for macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential use in drug formulations and as a topical agent for skin treatments.
Industry: Utilized in the production of herbicides and as a chemical intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of calcium trichloroacetate involves its strong acidity and ability to donate calcium ions. In biological systems, it can affect calcium signaling pathways by altering the concentration of calcium ions, which are crucial for various cellular processes. The trichloroacetate moiety can also interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Sodium trichloroacetate: Similar in structure but with sodium instead of calcium.
Trichloroacetic acid: The parent acid of calcium trichloroacetate.
Dichloroacetic acid: A related compound with two chlorine atoms instead of three.
Uniqueness
This compound is unique due to its combination of strong acidity and calcium ion donation. This dual functionality makes it useful in applications where both properties are required, such as in certain catalytic processes and biological studies.
Properties
CAS No. |
21348-16-3 |
|---|---|
Molecular Formula |
C4CaCl6O4 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
calcium;2,2,2-trichloroacetate |
InChI |
InChI=1S/2C2HCl3O2.Ca/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChI Key |
PAFYVDNYOJAWDX-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


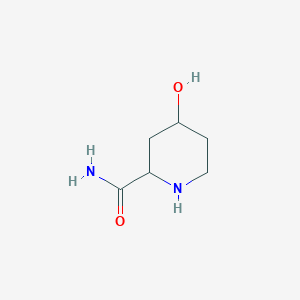
![4-Fluoro-N-[2-(4-hydroxyphenyl)ethyl]-Benzamide](/img/structure/B13743312.png)
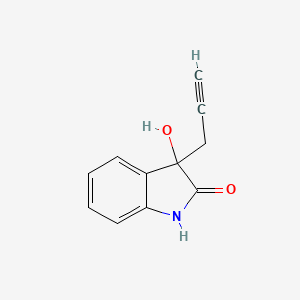
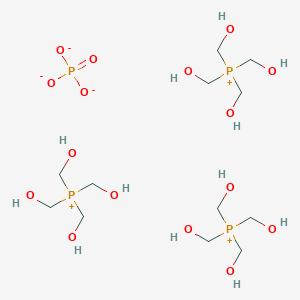
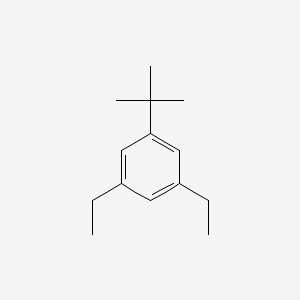
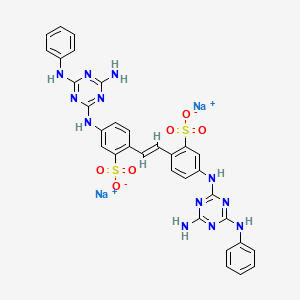
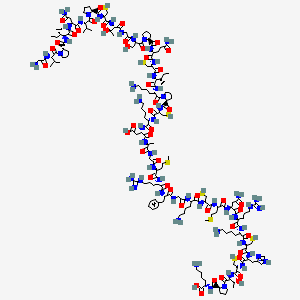
![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)
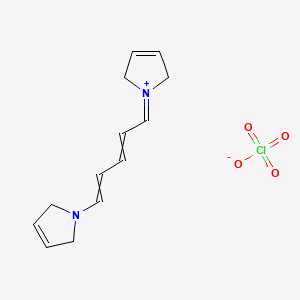

![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)

![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
